molecular formula C9H11BrN2O B2868558 7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 2377034-23-4

7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No. B2868558
CAS RN: 2377034-23-4
M. Wt: 243.104
InChI Key: VRUSBWFRCWCFFH-UHFFFAOYSA-N
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Description

“7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intramolecular Cycloaddition Reactions : Compounds similar to 7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one have been synthesized through intramolecular cycloaddition reactions. For example, the synthesis of 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate demonstrates the utility of bromine in facilitating cycloaddition reactions, hinting at the potential synthetic routes that could be explored with this compound (Long He, 2010).

  • Design and Preparation Routes : The design and preparation of 1H-3, 4-Dihydropyrrolo[1,2-a] Pyrazin-1-One derivatives highlight the synthetic versatility of pyrrolopyrazinone structures. Starting from 2-pyrrolyltrichloroacetone, these compounds are prepared through a series of reactions including monoesterification, bromine displacement, and cyclization, showcasing the potential synthetic adaptability of related compounds for research purposes (Yong Guo et al., 2011).

Potential for Heterocyclic Compound Development

  • Heterocyclic Compound Synthesis : The research on pyrrolopyrazine derivatives, such as the bromination of pyrrolo[1, 2-a]pyrazine to yield dibromo and mono-bromo derivatives, aligns with interests in developing novel heterocyclic compounds. These processes, guided by frontier-electron density calculations, underscore the strategic use of bromine in the synthesis of complex heterocycles (W. Paudler & D. Dunham, 1965).

Applications in Organic Chemistry and Materials Science

  • Catalysis and Organic Transformations : The synthesis and reactions of compounds containing bromo and pyrrolopyrazine structures have been explored in various contexts, including catalysis. For instance, the use of palladium compounds to catalyze reactions of 3-halogenocinnolines, leading to the formation of pyrrolo[c]cinnolines, illustrates the role of brominated compounds in facilitating organic transformations, potentially applicable to this compound (D. E. Ames & D. Bull, 1982).

Future Directions

Pyrrolopyrazine derivatives, including “7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, future research could focus on designing and synthesizing new leads to treat various diseases .

properties

IUPAC Name

7-bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-7-4-11-9(13)8-3-6(10)5-12(7)8/h3,5,7H,2,4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUSBWFRCWCFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)C2=CC(=CN12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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